molecular formula C11H21NO B13173839 3-(Oxan-4-yl)cyclohexan-1-amine

3-(Oxan-4-yl)cyclohexan-1-amine

Cat. No.: B13173839
M. Wt: 183.29 g/mol
InChI Key: CBVATJKCOAWETR-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H21NO It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by an oxan-4-yl group and another by an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with oxan-4-ylamine under controlled conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the ketone group in cyclohexanone to an amine group . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-4-ylcyclohexanone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxan-4-ylcyclohexanone, oxan-4-ylcyclohexanol, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Oxan-4-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the oxan-4-yl group can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxan-4-yl)cyclohexan-1-one: A ketone derivative with similar structural features.

    3-(Oxan-4-yl)cyclohexanol: An alcohol derivative with an additional hydroxyl group.

    Cyclohexan-1-amine: A simpler amine derivative without the oxan-4-yl group.

Uniqueness

3-(Oxan-4-yl)cyclohexan-1-amine is unique due to the presence of both an oxan-4-yl group and an amine group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-(oxan-4-yl)cyclohexan-1-amine

InChI

InChI=1S/C11H21NO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h9-11H,1-8,12H2

InChI Key

CBVATJKCOAWETR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)C2CCOCC2

Origin of Product

United States

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